

# Unveiling Barringtonite: A Technical Guide to Its Initial Characterization

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## Compound of Interest

Compound Name: Barringtonite

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This whitepaper provides a comprehensive technical overview of the initial characterization of the mineral **Barringtonite**. It details the fundamental physical, chemical, and crystallographic properties of this hydrous magnesium carbonate. This guide is intended to serve as a foundational resource, offering in-depth data presentation, detailed experimental protocols, and visual representations of key analytical workflows.

## Quantitative Data Summary

The following tables summarize the key quantitative data derived from the initial characterization of **Barringtonite** mineral samples.

**Table 1: Chemical Composition of Barringtonite ( $\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$ )**

Constituent	Weight % (Analysis A) [1][2]	Weight % (Analysis B) [1][2]	Ideal Weight %
MgO	31.8	33.5	33.49
CO <sub>2</sub>	34.8	36.5	36.57
H <sub>2</sub> O	33.4	30.0	29.94
Total	100.0	100.0	100.0

## Table 2: Physical and Optical Properties of Barringtonite

Property	Value
Color	Colorless <sup>[3]</sup>
Streak	White
Habit	Fibrous, Nodular, Radial aggregates of needles <sup>[1][2][3]</sup>
Cleavage	Good on {100}, {010}; Probable on {001} <sup>[1][2][3]</sup>
Density (g/cm <sup>3</sup> )	2.825 (Calculated) <sup>[1][2][3]</sup>
Optical Class	Biaxial (+) <sup>[1][2][3]</sup>
Refractive Indices (at 22°C)	$\alpha = 1.458$ , $\beta = 1.473$ , $\gamma = 1.501$ <sup>[1][2][3]</sup>
Birefringence	0.043 <sup>[1][2]</sup>
2V Angle	73° 44' (Calculated), 68-80° (Measured) <sup>[1][2][3]</sup>

## Table 3: Crystallographic Data of Barringtonite

Parameter	Value
Crystal System	Triclinic <sup>[1][2][3]</sup>
Space Group	P1 or P $\bar{1}$ <sup>[3]</sup>
Unit Cell Dimensions	$a = 9.155 \text{ \AA}$ , $b = 6.202 \text{ \AA}$ , $c = 6.092 \text{ \AA}$ <sup>[1][2][3]</sup>
	$\alpha = 94^\circ 00'$ , $\beta = 95^\circ 32'$ , $\gamma = 108^\circ 42'$ <sup>[1][2][3]</sup>
Cell Volume (V)	$283.4 \text{ \AA}^3$ <sup>[1][2]</sup>
Z (formula units per unit cell)	4 <sup>[1][2][3]</sup>

## Experimental Protocols

This section details the methodologies employed for the key experiments in the initial characterization of **Barringtonite**.

## X-ray Crystallography

The crystallographic data for **Barringtonite** were determined using X-ray powder diffraction.

- Sample Preparation: A small, powdered sample of the mineral was prepared for analysis.
- Instrumentation: An X-ray powder photograph was taken on a 114.59 mm Unicam camera.  
[\[2\]](#)
- X-ray Source: Copper (Cu) radiation was used with a Nickel (Ni) filter to isolate the Cu-K $\alpha$  wavelength.[\[2\]](#)
- Data Analysis: The diffraction pattern, consisting of a series of lines corresponding to different lattice plane spacings (d-values), was recorded on film. The positions and intensities of these lines were measured. The reflections were indexed, and the unit cell parameters were determined using Ito's method (1949).[\[1\]](#)[\[2\]](#) This method is a systematic approach to indexing powder diffraction patterns of low-symmetry crystals by identifying zones and assigning Miller indices (hkl) to the observed reflections.

## Chemical Analysis

Two separate chemical analyses (A and B) were conducted to determine the elemental composition of **Barringtonite**. While the specific analytical techniques used in the original study by Nashar (1965) are not detailed, the standard methods for carbonate mineral analysis at the time likely involved wet chemical techniques. A general protocol for such an analysis is as follows:

- Determination of MgO: A weighed portion of the sample would be dissolved in acid. The magnesium content could then be determined by precipitation with a reagent such as ammonium phosphate, followed by ignition to magnesium pyrophosphate ( $Mg_2P_2O_7$ ) and gravimetric determination.
- Determination of CO<sub>2</sub>: The carbon dioxide content would typically be determined by acid digestion. A weighed sample is treated with a strong acid (e.g., HCl), and the evolved CO<sub>2</sub> is passed through a series of absorbent tubes. The weight gain of the absorbent is used to calculate the percentage of CO<sub>2</sub> in the original sample.

- Determination of H<sub>2</sub>O: The water content is determined by the Penfield method or a similar technique. The sample is heated in a dry tube, and the evolved water is collected and weighed in a pre-weighed absorbent material.

## Optical Microscopy

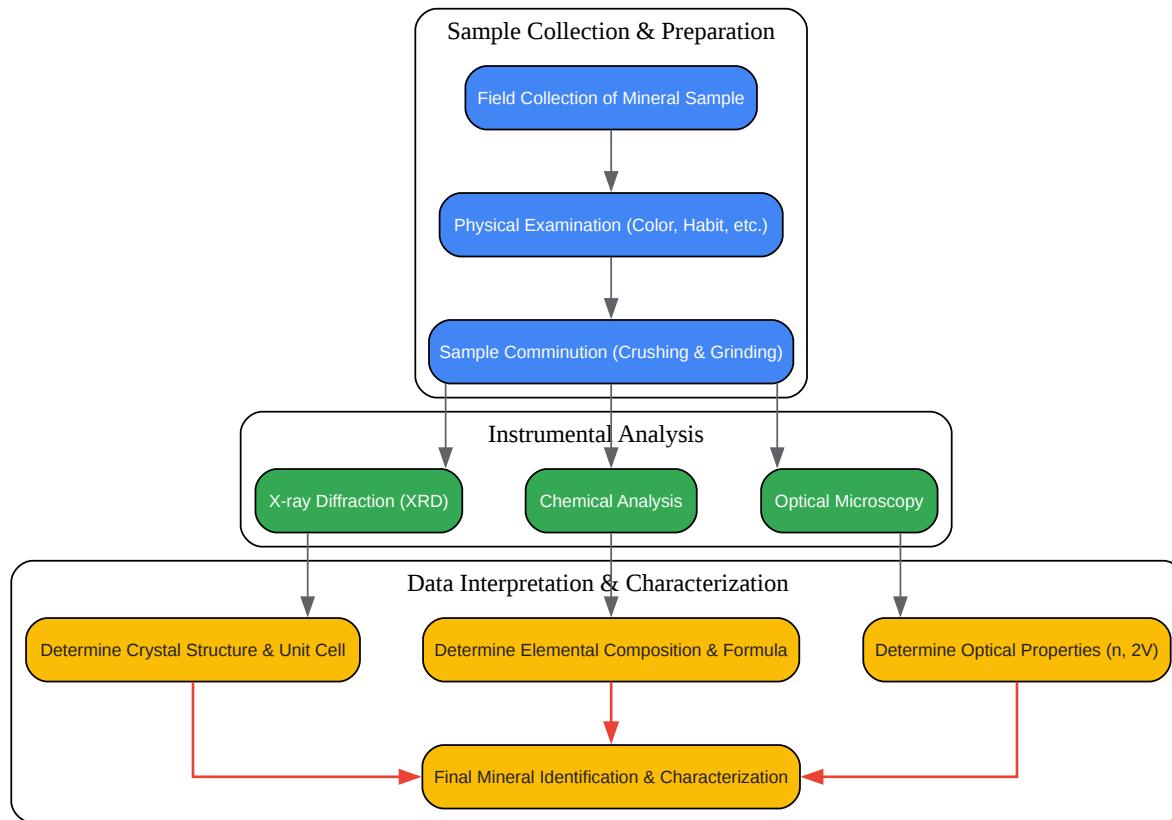
The optical properties of **Barringtonite** were determined using a polarizing microscope.

- Refractive Index Determination: The refractive indices ( $\alpha$ ,  $\beta$ , and  $\gamma$ ) were measured at a controlled temperature of 22°C using the immersion method.[\[1\]](#)[\[2\]](#) This technique involves immersing mineral grains in a series of calibrated refractive index liquids. By observing the Becke line, a bright halo that moves into the medium of higher refractive index when the focus is raised, the refractive index of the mineral can be bracketed and precisely determined.
- 2V Angle Determination: The 2V angle, the angle between the two optic axes in a biaxial mineral, was both measured and calculated. The measurement is typically performed on a grain oriented to show an acute bisectrix interference figure using a universal stage or by estimating from the separation of the isogyes. The 2V angle can also be calculated from the three principal refractive indices using the following formula:

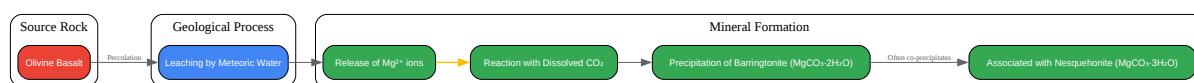
$$\cos^2 V\gamma = (\gamma^2(\beta^2 - \alpha^2)) / (\beta^2(\gamma^2 - \alpha^2))$$

## Visualizations

The following diagrams illustrate the logical workflow for the characterization of a new mineral sample and the formation pathway of **Barringtonite**.

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A logical workflow for the characterization of a mineral sample.



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The formation pathway of **Barringtonite** from olivine basalt.

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## References

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- To cite this document: BenchChem. [Unveiling Barringtonite: A Technical Guide to Its Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8008377#initial-characterization-of-barringtonite-mineral-samples>

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